L-threo-Dihydrosphingosine L-threo-Dihydrosphingosine Safingol is a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo.
Safingol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Brand Name: Vulcanchem
CAS No.: 15639-50-6
VCID: VC0048060
InChI: InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1
SMILES: CCCCCCCCCCCCCCCC(C(CO)N)O
Molecular Formula: C18H39NO2
Molecular Weight: 301.5 g/mol

L-threo-Dihydrosphingosine

CAS No.: 15639-50-6

Reference Standards

VCID: VC0048060

Molecular Formula: C18H39NO2

Molecular Weight: 301.5 g/mol

L-threo-Dihydrosphingosine - 15639-50-6

CAS No. 15639-50-6
Product Name L-threo-Dihydrosphingosine
Molecular Formula C18H39NO2
Molecular Weight 301.5 g/mol
IUPAC Name (2S,3S)-2-aminooctadecane-1,3-diol
Standard InChI InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1
Standard InChIKey OTKJDMGTUTTYMP-ROUUACIJSA-N
Isomeric SMILES CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O
SMILES CCCCCCCCCCCCCCCC(C(CO)N)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(CO)N)O
Appearance Unit:25 mgSolvent:nonePurity:98+%Physical solid
Description Safingol is a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo.
Safingol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Synonyms 2-aminooctadecane-1,3-diol
dihydrosphingosine
erythro-D-sphinganine
safingol
safingol hydrochloride
safingol, ((R*,S*)-(+-))-isomer
safingol, (R-(R*,R*))-isomer
safingol, (S-(R*,S*))-isomer
saginfol
SPC 100270
SPC-100270
sphinganine
threo-dihydrosphingosine
Reference 1. Darges, et al. “Inhibition of leukotriene B4 (LTB4) in human neutrophils by L-threo-dihydrosphingosine” Adv. Exp. Med. Biol, Vol. 400A pp. 387-392,19972. G. Schwartz, et al. “A pilot clinical/pharmacological study of the protein kinase C-specific inhibitor safingol alone and in combination with doxorubicin”Clin. Cancer Res, Vol. 3 pp. 537-543, 19973. J. Coward et al. “Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway”Autophagy Vol. 5(2) pp.184-193, 20094. M. Dragusin et al. “Metabolism of the unnatural anticancer lipid safingol,L-threo-dihydrosphingosine, in cultured cells” Vol. 44 pp. 1772, 2003
PubChem Compound 3058739
Last Modified Nov 11 2021
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